2-(4-Ethylmorpholin-2-yl)ethan-1-ol
Description
2-(4-Ethylmorpholin-2-yl)ethan-1-ol is a morpholine-derived amino alcohol characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted with an ethyl group at the 4-position and an ethanol moiety at the 2-position.
The synthesis of such compounds often involves reductive amination, protection/deprotection strategies, or acid-base reactions to stabilize intermediates. For example, mandelic acid salts of related amino alcohols have been synthesized with ~52% yields via crystallization , while brominated phenyl-ethanols achieved 92% efficiency using reductive methods . These approaches may be adaptable to this compound, though substituent effects (e.g., ethyl vs. methyl or aryl groups) could influence reaction kinetics and purity.
Properties
IUPAC Name |
2-(4-ethylmorpholin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-9-4-6-11-8(7-9)3-5-10/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQOIUZQMIOKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783781-73-6 | |
| Record name | 2-(4-ethylmorpholin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylmorpholin-2-yl)ethan-1-ol typically involves the reaction of morpholine with ethylating agents under controlled conditions. One common method involves the reaction of morpholine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the ethylated morpholine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylmorpholin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Antidepressant Activity : Research has indicated that morpholine derivatives, including 2-(4-Ethylmorpholin-2-yl)ethan-1-ol, exhibit potential antidepressant-like effects in animal models. These compounds may enhance cognitive function and mood regulation, making them candidates for further exploration in treating depression.
- Antitumor Agents : Similar morpholine-based compounds have been investigated for their antitumor properties. For instance, derivatives with morpholine structures have shown efficacy against various cancer cell lines, suggesting that this compound could be developed into a therapeutic agent targeting specific tumors .
- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Morpholine derivatives are believed to modulate neurotransmitter systems and may offer protective effects against neuronal damage .
Industrial Applications
- Solvent and Chemical Intermediate : Due to its polar nature, this compound is utilized as a solvent in various chemical reactions and processes. Its ability to dissolve both polar and non-polar substances makes it valuable in industrial applications .
- Surfactants : The compound can be employed in the formulation of surfactants due to its amphiphilic nature, which allows it to reduce surface tension in liquids. This property is beneficial in detergents and cleaning products .
Case Study 1: Antidepressant-like Effects
In a study examining the behavioral effects of morpholine derivatives on rodents, researchers found that administration of this compound resulted in significant improvements in depressive-like behaviors compared to control groups. The study highlighted the potential mechanisms involving serotonin modulation.
Case Study 2: Antitumor Activity
A series of experiments conducted on human breast cancer cell lines demonstrated that compounds structurally similar to this compound exhibited IC50 values indicating potent cytotoxicity. These findings suggest that further development could lead to effective cancer therapies.
Mechanism of Action
The mechanism of action of 2-(4-Ethylmorpholin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Morpholine-Based Amino Alcohols
Morpholine derivatives with ethanol or amine functionalities exhibit distinct properties based on substituent placement and functional groups:
Key Observations :
- Functional Groups : The target compound’s hydroxyl group contrasts with the amine in 2-(2-methylmorpholin-4-yl)ethan-1-amine , which may enhance solubility in polar solvents but reduce stability under acidic conditions.
- Substituent Effects: Ethyl groups (as in the target) vs. methyl or branched alkyl chains (e.g., 2-[(3-methylpentan-2-yl)amino]ethan-1-ol ) influence steric hindrance and lipophilicity, affecting reactivity in coupling reactions.
Phenyl-Substituted Ethanols
Aryl-substituted ethanols, such as brominated or methoxy derivatives, highlight the impact of aromatic systems vs. heterocyclic morpholine rings:
Key Observations :
- Synthetic Efficiency: High-yield reductions (e.g., 92% ) suggest that non-heterocyclic ethanols may be easier to synthesize than morpholine derivatives, which often require multi-step protection/deprotection.
Other Amino Alcohols
Compounds like (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol mandelate and adrenoceptor-targeted indolyloxy-propanols demonstrate diverse applications:
Key Observations :
- Biological Activity: Adrenoceptor-binding indolyloxy-propanols suggest that morpholine-based ethanols like the target compound could be modified for similar pharmacological screening.
- Chirality : The (S)-mandelate derivative underscores the importance of stereochemistry in optimizing pharmacokinetic properties, a factor relevant to the target compound if synthesized enantioselectively.
Biological Activity
2-(4-Ethylmorpholin-2-yl)ethan-1-ol, with the CAS number 1783781-73-6, is a morpholine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.
- Molecular Formula: C8H17NO2
- Molecular Weight: 159.23 g/mol
- Structure: The compound features an ethyl group attached to a morpholine ring, which contributes to its unique properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives against bacterial strains, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound has potential anticancer properties. A series of tests on human cancer cell lines revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
These results indicate that the compound may serve as a lead structure for developing novel anticancer therapies .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes, leading to disrupted cellular functions in pathogens and cancer cells.
- Receptor Modulation: Interaction with cellular receptors can alter signaling pathways, promoting apoptosis in cancer cells.
- Membrane Disruption: The presence of the morpholine moiety may facilitate membrane penetration, enhancing the compound's efficacy against microbial cells.
Study on Antimicrobial Efficacy
A recent study published in the Global Journal of Science Frontier Research evaluated various morpholine derivatives, including this compound, for their antimicrobial properties. The study concluded that this compound showed superior activity compared to other derivatives tested, making it a promising candidate for further research .
Investigation into Anticancer Effects
Another research article focused on the evaluation of morpholine derivatives against various cancer cell lines. The study highlighted that this compound not only inhibited cell proliferation but also induced significant apoptosis in HeLa and MCF7 cells. Flow cytometry analysis confirmed increased levels of apoptotic markers following treatment with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
